2-Methyl-5-phenylisoxazolidine: Structure, Properties, and Synthetic Utility
2-Methyl-5-phenylisoxazolidine: Structure, Properties, and Synthetic Utility
This technical guide details the structure, properties, synthesis, and pharmaceutical significance of 2-Methyl-5-phenylisoxazolidine .[1]
CAS Number: 68408-65-1
Molecular Formula: C
Executive Summary
2-Methyl-5-phenylisoxazolidine is a saturated, five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms (N–O bond).[1] It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably as the direct precursor to N-methyl-3-phenyl-3-hydroxypropylamine , the scaffold for the antidepressant Fluoxetine (Prozac) .[1] Its chemical value lies in the lability of the N–O bond, which acts as a "masked" 1,3-amino alcohol, allowing for the stereocontrolled construction of complex amine derivatives.
Chemical Structure & Stereochemistry
Structural Analysis
The core of the molecule is the isoxazolidine ring .[1] Unlike its aromatic counterpart (isoxazole), the isoxazolidine ring is fully saturated, resulting in a non-planar, puckered conformation (envelope or twist) to minimize torsional strain.
-
Regiochemistry: The phenyl group is located at the C5 position, adjacent to the oxygen atom. This 5-substituted pattern is the thermodynamic and kinetic product of the 1,3-dipolar cycloaddition between
-methylnitrone and styrene.[1] -
Stereocenters: The molecule possesses a chiral center at C5 .[1]
-
Nitrogen Inversion: The nitrogen atom (N2) is also a stereogenic center; however, rapid pyramidal inversion at room temperature typically prevents the isolation of N-invertomers, rendering the N-substituent stereochemically dynamic relative to the C5-phenyl group.[1]
-
Enantiomers: In non-asymmetric synthesis, the product is obtained as a racemic mixture (
).
-
Visualization
The following diagram illustrates the chemical connectivity and the core numbering system.
[1]
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Viscous Oil / Liquid | Typically isolated as a pale yellow oil.[1] |
| Boiling Point | ~105–110 °C (at 0.5 mmHg) | Extrapolated from analogous isoxazolidines; thermally stable up to ~130°C. |
| Solubility | Soluble in organic solvents | High solubility in DCM, Toluene, Ethanol. Low water solubility.[1] |
| Basicity | Weakly Basic | The N-alkoxy amine nitrogen is less basic than typical secondary amines due to the electronegative oxygen neighbor (alpha-effect).[1] |
| Stability | Air Stable | Stable to oxidation under ambient conditions; sensitive to strong reducing agents (cleaves N-O bond). |
Spectroscopic Signature (Typical)
-
H NMR (CDCl
, 400 MHz): - C NMR:
Synthesis: 1,3-Dipolar Cycloaddition
The industrial and laboratory standard for synthesizing 2-methyl-5-phenylisoxazolidine is the 1,3-dipolar cycloaddition of a nitrone with an alkene.[1] This reaction is highly regioselective.[1]
Reaction Mechanism
-
Dipole Formation:
-Methylhydroxylamine reacts with formaldehyde (or paraformaldehyde) to generate the reactive dipole, -methylnitrone ( ), in situ.[1] -
Cycloaddition: The nitrone undergoes a concerted [3+2] cycloaddition with styrene .[1]
-
Regioselectivity: Electronic matching (FMO theory) directs the oxygen of the nitrone to the more substituted carbon of the alkene (C-phenyl), but steric hindrance and secondary orbital interactions actually favor the 5-substituted product (Oxygen to the
-carbon of styrene is not observed; instead, the Carbon of the nitrone attacks the -carbon of styrene, and Oxygen attacks the -carbon/benzylic position).[1]-
Correction: In nitrone cycloadditions with styrene, the 5-phenyl isomer is the major product.[1] The oxygen terminus of the dipole bonds to the carbon bearing the phenyl group (C5).
-
Synthetic Pathway Diagram
Experimental Protocol (Bench Scale)
-
Reagents:
-methylhydroxylamine hydrochloride (1.0 eq), Paraformaldehyde (1.1 eq), Styrene (1.2 eq), Triethylamine (1.0 eq), Toluene (Solvent). -
Procedure:
-
Suspend
-methylhydroxylamine HCl and paraformaldehyde in toluene. -
Add triethylamine to liberate the free base hydroxylamine, initiating nitrone formation.[1]
-
Add styrene.[1]
-
Reflux the mixture (Dean-Stark trap can be used to remove water) for 12–18 hours.
-
Workup: Wash with water, dry organic layer over MgSO
, and concentrate.[1] -
Purification: Vacuum distillation or column chromatography (Silica, Hexane/EtOAc).[1]
-
Reactivity & Applications
The most critical property of 2-methyl-5-phenylisoxazolidine is its ability to undergo reductive N–O bond cleavage .[1] This transformation unmasks the ring to yield a
Reductive Cleavage (Ring Opening)
-
Reagents: Zinc/Acetic Acid, Hydrogen/Pd-C, or Raney Nickel.[1]
-
Product:
-Methyl-3-phenyl-3-hydroxypropylamine.[1][2] -
Mechanism: The weak N–O bond (~53 kcal/mol) is homolytically cleaved by single-electron transfer (SET) from the metal or catalytic hydrogenation.[1]
Pharmaceutical Relevance: The Fluoxetine Route
This specific isoxazolidine is a patented intermediate for the synthesis of Fluoxetine (Prozac) .[1]
-
Ring Opening: 2-Methyl-5-phenylisoxazolidine
-Methyl-3-phenyl-3-hydroxypropylamine.[1][2] -
Etherification: The resulting hydroxyl group is reacted with 4-chlorobenzotrifluoride (via nucleophilic aromatic substitution or Mitsunobu conditions) to install the aryloxy ether.[1]
-
Result: Fluoxetine.[1]
References
-
Confalone, P. N., & Huie, E. M. (1988). The 1,3-Dipolar Cycloaddition Reaction in the Synthesis of Natural Products. Organic Reactions. Link
-
Hilborn, J. W., et al. (1998).[1] Process for the preparation of 2-methyl-5-phenylisoxazolidine. U.S. Patent 5,760,243.[1] Link
-
Tufariello, J. J. (1979).[1] Nitrone Cycloadditions. Accounts of Chemical Research, 12(11), 396–403. Link
-
Black, D. S. C., et al. (1993).[1] Nitrones. In Comprehensive Organic Functional Group Transformations. Elsevier.[1]
